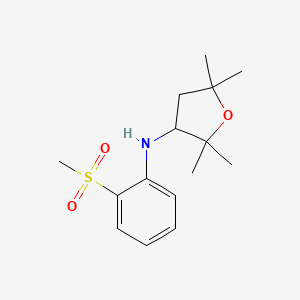![molecular formula C22H20N4O3 B7600739 imidazo[1,2-a]pyridin-2-ylmethyl 12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxylate](/img/structure/B7600739.png)
imidazo[1,2-a]pyridin-2-ylmethyl 12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo[1,2-a]pyridin-2-ylmethyl 12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxylate is a complex heterocyclic compound that combines multiple fused ring systems
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridin-2-ylmethyl 12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxylate typically involves multicomponent reactions. One common approach is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another method involves the use of molecular iodine as a catalyst in a three-component coupling reaction, which includes 2-aminopyridine derivatives, acetophenones, and dimedone in an aqueous medium under aerobic conditions .
Industrial Production Methods
Industrial production of this compound may leverage scalable and eco-friendly synthetic routes. For instance, the use of molecular iodine as a catalyst not only enhances the reaction efficiency but also aligns with green chemistry principles by minimizing the use of hazardous reagents and solvents .
化学反応の分析
Types of Reactions
Imidazo[1,2-a]pyridin-2-ylmethyl 12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as iodine or other oxidizing agents.
Reduction: Common reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Iodine-mediated oxidative coupling.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific functional groups involved. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives, while reduction can lead to the formation of reduced heterocyclic compounds.
科学的研究の応用
Imidazo[1,2-a]pyridin-2-ylmethyl 12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a scaffold for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial, antifungal, and antiviral agent.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of imidazo[1,2-a]pyridin-2-ylmethyl 12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes or receptors involved in disease pathways. Molecular docking studies have shown that derivatives of this compound can bind to VEGFR2 receptors, potentially inhibiting tumor cell growth and angiogenesis .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its broad spectrum of biological activities, including antibacterial and antiviral properties.
Imidazo[1,2-a]pyrazine: Exhibits significant anticancer activity.
Imidazo[1,2-a]pyrimidine: Used in the synthesis of biologically active pyran analogs.
Uniqueness
Imidazo[1,2-a]pyridin-2-ylmethyl 12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxylate stands out due to its unique combination of fused ring systems, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
特性
IUPAC Name |
imidazo[1,2-a]pyridin-2-ylmethyl 12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c27-21-17-9-8-15(12-18(17)24-20-7-2-1-4-11-26(20)21)22(28)29-14-16-13-25-10-5-3-6-19(25)23-16/h3,5-6,8-10,12-13H,1-2,4,7,11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMSSIGRTVLTTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)C(=O)OCC4=CN5C=CC=CC5=N4)C(=O)N2CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(2-Chlorophenyl)methylamino]pyridine-2-carbonitrile](/img/structure/B7600656.png)
![5-[(2,4-Difluorophenyl)methylamino]pyridine-2-carbonitrile](/img/structure/B7600662.png)
![3-Methyl-1-[(2-methylpyrazol-3-yl)methyl]piperidin-4-amine](/img/structure/B7600674.png)



![2-(1-aminocyclobutyl)-N-[(2,4-dichlorophenyl)methyl]-N-methylacetamide](/img/structure/B7600706.png)


![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7600725.png)


![3-[(3-Oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]benzoic acid](/img/structure/B7600752.png)

